molecular formula C10H20ClN B2829842 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride CAS No. 2377033-59-3

6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride

Cat. No.: B2829842
CAS No.: 2377033-59-3
M. Wt: 189.73
InChI Key: APPVTTDWLPBPDZ-UHFFFAOYSA-N
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Description

6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride is a synthetic compound belonging to the family of spiro compounds. It has a unique structure characterized by a spirocyclic system containing an azaspiro moiety. The molecular formula of this compound is C10H19N, and it has a molecular weight of 153.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride involves a multistep process. One common method includes the condensation of cyclohexanone with butylamine to produce 4-cyclohexylbutanone. This intermediate then undergoes cyclization and reduction reactions to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound typically involve bulk custom synthesis and procurement. Companies like ChemScene and Benchchem offer bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions: 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. The specific conditions depend on the desired reaction and product.

Major Products Formed: The major products formed from these reactions vary based on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride has several potential applications in scientific research. It is used in drug discovery, medicinal chemistry, and neuropharmacology. The compound can serve as a lead compound in the development of new anticonvulsant and neuroprotective drugs. Additionally, it has applications in various fields of chemistry and biology due to its unique structural properties .

Mechanism of Action

The mechanism of action of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride include other spiro compounds with azaspiro moieties. Examples include 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride.

Uniqueness: What sets this compound apart from similar compounds is its specific structural configuration and the resulting unique chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

6,6-dimethyl-1-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-9(2)4-3-5-10(8-9)6-7-11-10;/h11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPVTTDWLPBPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1)CCN2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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